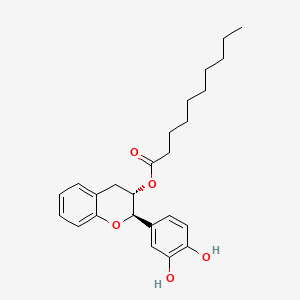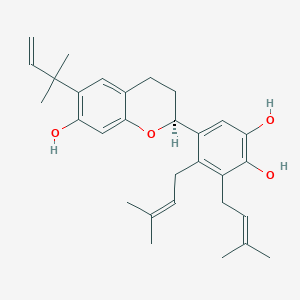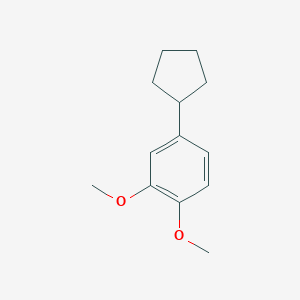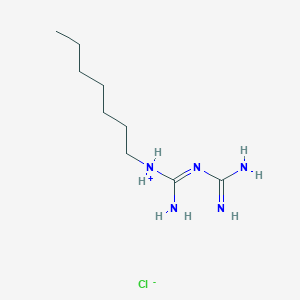
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- is a complex organic compound that belongs to the class of flavonoids. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits. It has garnered significant interest in scientific research due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- typically involves the esterification of decanoic acid with a flavonoid precursor. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where specific enzymes are employed to catalyze the esterification reaction. This method offers advantages such as higher selectivity, milder reaction conditions, and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various biochemical pathways.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of flavonoids.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: The compound is used in the development of natural antioxidants for food preservation and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Signal Transduction: The compound modulates signaling pathways related to cell survival, apoptosis, and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Catechin: Another flavonoid with similar antioxidant properties.
Epicatechin: A stereoisomer of catechin with comparable biological activities.
Quercetin: A flavonoid known for its anti-inflammatory and anticancer properties.
Uniqueness
Decanoic acid, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-1-Benzopyran-3-yl ester, (2R-trans)- is unique due to its specific ester linkage, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other flavonoids. This uniqueness makes it a valuable compound for targeted therapeutic applications and further research.
Propiedades
Número CAS |
104748-85-8 |
|---|---|
Fórmula molecular |
C25H32O5 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] decanoate |
InChI |
InChI=1S/C25H32O5/c1-2-3-4-5-6-7-8-13-24(28)29-23-17-18-11-9-10-12-22(18)30-25(23)19-14-15-20(26)21(27)16-19/h9-12,14-16,23,25-27H,2-8,13,17H2,1H3/t23-,25+/m0/s1 |
Clave InChI |
HWJYOGRROZBGGH-UKILVPOCSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@H]1CC2=CC=CC=C2O[C@@H]1C3=CC(=C(C=C3)O)O |
SMILES canónico |
CCCCCCCCCC(=O)OC1CC2=CC=CC=C2OC1C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine](/img/structure/B14327405.png)




![[(Methyltellanyl)methyl]benzene](/img/structure/B14327437.png)
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)

![3H-Pyrazolo[4,3-c]quinolin-3-one, 2,5-dihydro-2-(5-methyl-2-thienyl)-](/img/structure/B14327456.png)
